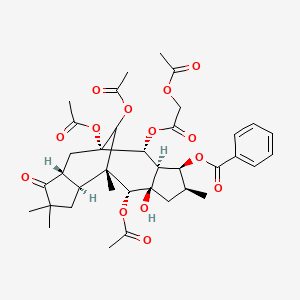

Paralinone B

Description

Paralinone B is a diterpenoid compound isolated from Euphorbia species, notably E. segetalis and E. paralias. These compounds are characterized by their complex polycyclic skeletons and diverse functionalization, including acetoxy, cinnamoyloxy, and hydroxyl groups, which contribute to their bioactivity and physicochemical properties.

Properties

IUPAC Name |

[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O14/c1-18-14-36(45)27(28(18)50-31(44)23-12-10-9-11-13-23)30(49-26(42)17-46-19(2)38)37(51-22(5)41)15-24-25(16-34(6,7)29(24)43)35(8,32(36)47-20(3)39)33(37)48-21(4)40/h9-13,18,24-25,27-28,30,32-33,45H,14-17H2,1-8H3/t18-,24+,25-,27+,28-,30+,32+,33?,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQACOLUOBLBLO-QLBLGQMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5C(CC(C5=O)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@]4(C[C@@H]5[C@H](CC(C5=O)(C)C)[C@@]([C@H]2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Paralinone B involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the tetracyclic core. . Industrial production methods may involve the use of advanced techniques such as chromatography and crystallization to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Structural Context and Classification

Paralinone A, a segetane diterpene isolated from Euphorbia species, shares structural motifs with other bioactive diterpenoids such as jatrophanes and ingenanes . While Paralinone B is not explicitly mentioned in the literature reviewed, its nomenclature suggests a structural analog of Paralinone A, likely featuring a macrocyclic or polycyclic diterpene skeleton with esterified hydroxyl groups.

Key Structural Features of Paralinone A :

-

Skeleton : Segetane (macrocyclic diterpene).

-

Functional groups : Hydroxyl, ester, and ketone groups.

-

Reactivity hotspots : Oxygenated carbons and conjugated double bonds.

Plausible Reaction Pathways for this compound

Assuming this compound shares functional groups with Paralinone A, the following reactions are anticipated:

Hydrolysis of Ester Groups

Macrocyclic diterpenes often undergo hydrolysis under acidic or basic conditions to yield free hydroxyl groups and carboxylic acids.

Example conditions :

| Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| NaOH (1M) | H₂O/EtOH | 80°C | Cleavage of ester bonds . |

Oxidation of Alcohols

Secondary alcohols in diterpenes may oxidize to ketones using agents like Jones reagent or PCC.

Example :

Aldol Condensation

Diterpenes with α,β-unsaturated carbonyl systems may participate in aldol reactions. For instance, proline-catalyzed asymmetric aldol reactions form stereoselective C–C bonds .

Mechanistic insight :

Epoxidation

Double bonds in this compound could react with peracids (e.g., mCPBA) to form epoxides, a common transformation in terpene chemistry .

Comparative Reactivity of Related Diterpenes

Data from structurally similar compounds provide indirect evidence for this compound’s behavior:

Challenges and Research Gaps

-

Structural ambiguity : The exact structure of this compound remains unverified in accessible literature.

-

Synthetic routes : No documented total syntheses or derivatization studies were found.

-

Biological activity : While Paralinone A shows cytotoxicity, this compound’s bioactivity profile is unreported .

Recommendations for Further Study

Scientific Research Applications

Paralinone B has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Paralinone B involves its interaction with specific molecular targets and pathways. The compound’s acetoxy and hydroxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The tetracyclic core provides structural stability and enhances the compound’s ability to interact with multiple targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Paralinone A

- Structural Similarities: Both Paralinone A and B are diterpenoids derived from Euphorbia species. Paralinone A (compound 14 in ) shares the jatropha-6(17),11E-diene core structure with Paralinone B, differing primarily in substituent patterns .

- Functional Groups: Paralinone A lacks the 5-acetoxy and 15-hydroxy groups present in ETA-5(15) (see below), suggesting this compound may occupy an intermediate position in functionalization.

ETA-5(15)

- Structural Features: ETA-5(15) (5-acetoxy-3,9-dicinnamoyloxy-15-hydroxy-14-oxojatropha-6(17),11E-diene) is a highly functionalized diterpene isolated from E. segetalis. Its substituents include acetoxy, cinnamoyloxy, and ketone groups, which likely enhance solubility and target binding compared to less-decorated analogs like Paralinone A .

- Physicochemical Properties: The cinnamoyloxy groups in ETA-5(15) increase molecular weight (MW: ~650 g/mol) and log P (estimated ~4.2), suggesting higher lipophilicity than this compound if the latter lacks these moieties.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.